molecular formula C20H22Cl2N2O2 B2642424 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1797699-64-9

3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide

Cat. No.: B2642424
CAS No.: 1797699-64-9
M. Wt: 393.31
InChI Key: XMXIRLVCNMSJNI-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxypyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxypyrrolidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and solvents like dichloromethane or toluene. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(®-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester: This compound shares structural similarities with 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide, particularly in the methoxypyrrolidinyl group.

    Phenyl Boronic Acid (PBA) Containing BODIPY Dyes: These compounds also contain phenyl groups and are used in similar applications, such as fluorescent labeling and bioanalytical assays.

Uniqueness

This compound is unique due to its specific combination of dichlorophenyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-26-16-11-12-24(13-16)15-7-5-14(6-8-15)23-20(25)10-9-17-18(21)3-2-4-19(17)22/h2-8,16H,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXIRLVCNMSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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